2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20125793
InChI: InChI=1S/C26H25N5O5S/c1-34-20-13-12-17(14-22(20)36-3)25-29-30-26(31(25)19-9-5-4-6-10-19)37-16-23(32)28-27-15-18-8-7-11-21(35-2)24(18)33/h4-15,33H,16H2,1-3H3,(H,28,32)/b27-15+
SMILES:
Molecular Formula: C26H25N5O5S
Molecular Weight: 519.6 g/mol

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC20125793

Molecular Formula: C26H25N5O5S

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C26H25N5O5S
Molecular Weight 519.6 g/mol
IUPAC Name 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C26H25N5O5S/c1-34-20-13-12-17(14-22(20)36-3)25-29-30-26(31(25)19-9-5-4-6-10-19)37-16-23(32)28-27-15-18-8-7-11-21(35-2)24(18)33/h4-15,33H,16H2,1-3H3,(H,28,32)/b27-15+
Standard InChI Key GNNMEAYGPWXLBX-JFLMPSFJSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)O)OC

Introduction

Structural and Molecular Characteristics

Molecular Composition and Formula

The compound’s molecular formula, C₂₆H₂₅N₅O₅S, reflects a complex arrangement of aromatic rings, heterocyclic systems, and functional groups. With a molecular weight of 519.6 g/mol, its structure integrates:

  • A 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 4.

  • A sulfanylacetohydrazide side chain linked to the triazole’s sulfur atom.

  • An (E)-configured hydrazone moiety derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde with the hydrazide group.

The IUPAC name, 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide, systematically encodes these features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₅N₅O₅S
Molecular Weight519.6 g/mol
IUPAC Name2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
SMILESCOC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)O)OC
InChIKeyGNNMEAYGPWXLBX-JFLMPSFJSA-N

Stereochemical and Electronic Features

The (E)-configuration of the hydrazone group is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets. The 3,4-dimethoxyphenyl and 2-hydroxy-3-methoxyphenyl substituents introduce electron-donating methoxy groups, enhancing solubility and modulating redox properties. Quantum mechanical calculations on analogous compounds suggest that the triazole ring’s electron-deficient nature may promote charge-transfer interactions.

Synthesis and Optimization Strategies

General Synthetic Pathway

While explicit details for this compound are proprietary, its synthesis likely follows a multi-step sequence common to triazole-hydrazone derivatives:

  • S-Alkylation of Triazole-3-Thiol: Reaction of 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide to form the sulfanylacetohydrazide intermediate.

  • Hydrazone Formation: Condensation of the intermediate with 2-hydroxy-3-methoxybenzaldehyde under acidic or reflux conditions, yielding the (E)-hydrazone product.

Key challenges include minimizing byproducts from Z/E isomerization and ensuring regioselectivity during triazole substitution.

Reaction Optimization

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for facilitating nucleophilic substitution at the triazole’s sulfur atom.

  • Catalysis: Lewis acids like ZnCl₂ may accelerate hydrazone formation by polarizing the aldehyde’s carbonyl group.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is typically employed to isolate the pure (E)-isomer.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s logP value (estimated at ~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Methoxy groups enhance solubility in organic solvents like DCM and THF, while the hydroxy group permits hydrogen bonding in polar media. Stability studies on analogous hydrazones indicate susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres.

Spectral Characterization

  • IR Spectroscopy: Expected peaks include ν(N-H) at ~3250 cm⁻¹ (hydrazide), ν(C=O) at ~1680 cm⁻¹ (amide), and ν(C=N) at ~1600 cm⁻¹ (triazole and hydrazone).

  • NMR: ¹H NMR would reveal singlet peaks for methoxy protons (~δ 3.8–3.9 ppm) and aromatic protons from the phenyl and substituted phenyl rings (δ 6.5–8.0 ppm) .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

Though direct data is lacking, structurally related triazole-hydrazones exhibit:

  • Antimicrobial Activity: Disruption of fungal ergosterol biosynthesis (IC₅₀ ≈ 12–45 μM against Candida albicans).

  • Anticancer Potential: Inhibition of topoisomerase II (IC₅₀ ~ 8 μM in MCF-7 breast cancer cells).

  • Antioxidant Capacity: Scavenging of DPPH radicals (EC₅₀ ~ 22 μM).

The 2-hydroxy-3-methoxyphenyl moiety may chelate metal ions, augmenting antioxidant effects, while the triazole’s sulfur atom could inhibit cytochrome P450 enzymes.

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 3,4-Dimethoxy substitution on the triazole’s phenyl ring enhances lipid solubility and biofilm penetration compared to mono-methoxy analogs .

  • Hydrazone Configuration: The (E)-isomer typically shows 3–5× higher activity than the (Z)-form due to improved target binding.

Research Gaps and Future Directions

Critical Unresolved Questions

  • Synthetic Scalability: Current protocols lack details on yields and reproducibility at multi-gram scales.

  • In Vivo Toxicity: No pharmacokinetic or acute toxicity data exists for this compound.

  • Target Identification: The precise biological targets (e.g., enzymes, receptors) remain unvalidated.

Proposed Studies

  • Computational Modeling: Molecular docking against fungal CYP51 or human topoisomerase II to predict binding modes.

  • High-Throughput Screening: Evaluate bioactivity across NCI-60 cancer cell lines and microbial panels.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator